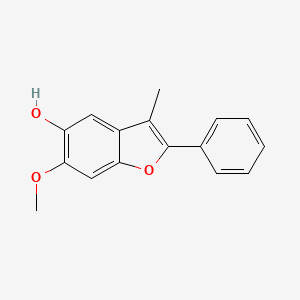
Parvifuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parvifuran is a naturally occurring compound belonging to the furan class of chemicals. It is primarily found in certain fungi and is characterized by its colorless to pale yellow oily liquid form with a distinctive soil-like odor . The chemical formula of this compound is C16H14O3, and it has a molecular weight of 254.28 g/mol .
Méthodes De Préparation
Parvifuran is typically synthesized through chemical methods, as there are no established industrial production methods . The synthesis involves multi-step reactions using specific raw materials and catalysts . The detailed synthetic routes and reaction conditions are not widely documented, but they generally require careful control of temperature and the use of appropriate solvents and reagents.
Analyse Des Réactions Chimiques
Parvifuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of furan derivatives with different functional groups.
Applications De Recherche Scientifique
In medicinal chemistry, Parvifuran has shown promise as an anticancer and anti-metastatic agent . It has been found to inhibit cell proliferation and induce apoptosis in human osteosarcoma cells through the inhibition of the JAK2/STAT3 signaling pathway . Additionally, this compound exhibits antibacterial and antifungal properties, making it a potential candidate for developing new antimicrobial agents .
Mécanisme D'action
The mechanism of action of Parvifuran involves its interaction with specific molecular targets and pathways. In the context of its anticancer effects, this compound inhibits the JAK2/STAT3 signaling pathway, which is crucial for cell proliferation and survival . By down-regulating anti-apoptotic proteins and up-regulating pro-apoptotic proteins, this compound induces programmed cell death in cancer cells . Additionally, it affects the expression of matrix metalloproteinases, which are involved in cell migration and invasion .
Comparaison Avec Des Composés Similaires
Parvifuran can be compared with other furan derivatives, such as furfural and furoic acid. While all these compounds share the furan ring structure, this compound is unique due to its specific substituents and biological activities. For instance, furfural is primarily used in the production of resins and as a solvent, whereas this compound has demonstrated significant anticancer and antimicrobial properties . Other similar compounds include flavonoids like quercetin and kaempferol, which also exhibit anticancer activities but through different molecular mechanisms .
Propriétés
Formule moléculaire |
C16H14O3 |
|---|---|
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
6-methoxy-3-methyl-2-phenyl-1-benzofuran-5-ol |
InChI |
InChI=1S/C16H14O3/c1-10-12-8-13(17)15(18-2)9-14(12)19-16(10)11-6-4-3-5-7-11/h3-9,17H,1-2H3 |
Clé InChI |
RICORHDCMSYMOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=CC(=C(C=C12)O)OC)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-({[2-(4-Methoxyphenyl)ethyl]carbamoyl}amino)pentanedioic acid](/img/structure/B12305072.png)
![Tert-butyl 2-[(2-fluorophenyl)methyl]-3,5-dioxopyrrolidine-1-carboxylate](/img/structure/B12305080.png)
![N-(2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl)-N-methylbutane-1-sulfonamide;hydrochloride](/img/structure/B12305085.png)
![Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct ZnTAC24trade mark](/img/structure/B12305089.png)
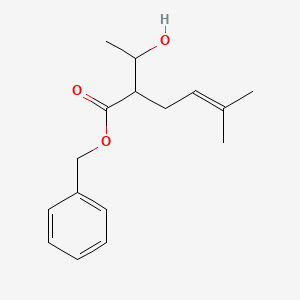
![rac-(3aR,8aS)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepine hydrochloride, cis](/img/structure/B12305096.png)

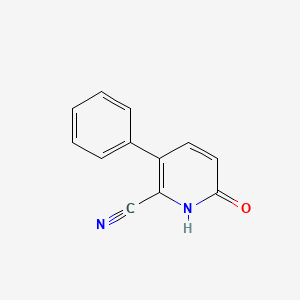
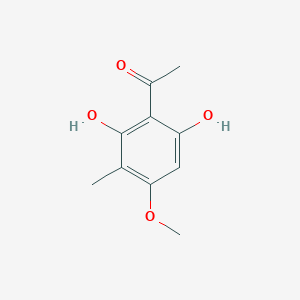
![3-[2-[bis(1-methylethyl)amino]ethyl]-1H-indol-4-ol,4-acetate,monoacetate](/img/structure/B12305111.png)
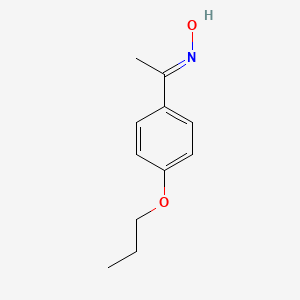


![1-[2-[[2-[2-[2-[6-[2-[[6-[4-[(2-fluoro-5-methylphenyl)sulfonylamino]phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxymethyl]morpholin-4-yl]hexoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12305131.png)
